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Compound of Interest

Compound Name: 2-Methoxy-6-methylnicotinic acid

CAS No.: 72918-10-6

Cat. No.: B1322449

Get Quote

Executive Summary & Pharmacophore Significance
2-Methoxy-6-methylnicotinic acid (2M6MNA) represents a critical scaffold in medicinal

chemistry, bridging the structural gap between simple pyridine carboxylates and complex non-

steroidal anti-inflammatory drugs (NSAIDs) like etoricoxib. This guide provides a definitive

protocol for the theoretical study of 2M6MNA, focusing on Density Functional Theory (DFT)

calculations, vibrational spectroscopy predictions, and electronic property mapping.

The presence of the methoxy group (-OCH₃) at the C2 position and the methyl group (-CH₃) at

the C6 position of the nicotinic acid core significantly alters the electronic landscape compared

to the parent nicotinic acid. These substitutions modulate lipophilicity (

) and pKa, critical parameters for bioavailability and receptor binding affinity.

Computational Methodology: The "Gold Standard"
Protocol
To ensure scientific integrity and reproducibility, the theoretical characterization must follow a

self-validating workflow. The following protocol utilizes the B3LYP hybrid functional, which
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strikes an optimal balance between computational cost and accuracy for organic heterocycles.
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Figure 1: Standardized computational workflow for the theoretical characterization of 2M6MNA

using DFT.

Protocol Specifications
Parameter Setting Rationale

Theory Level
DFT (Density Functional

Theory)

Accounts for electron

correlation better than Hartree-

Fock (HF).

Functional
B3LYP (Becke, 3-parameter,

Lee-Yang-Parr)

Proven accuracy for vibrational

frequencies and bond lengths

in organic heterocycles [1].

Basis Set 6-311++G(d,p)

Diffuse functions (++) describe

lone pairs on Oxygen/Nitrogen;

polarization functions (d,p)

handle ring distortion.

Solvent Model IEFPCM (Water/Ethanol)

Simulates physiological or

experimental environments;

crucial for dipole moment

accuracy.

Convergence Tight

Ensures the structure is at a

true local minimum on the

Potential Energy Surface

(PES).

Structural & Geometric Analysis
The optimized geometry of 2M6MNA deviates from planarity primarily at the carboxylic acid and

methoxy moieties.

Key Geometric Parameters
Based on comparative studies of 6-methylnicotinic acid [2], the following structural behaviors

are predicted for 2M6MNA:
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Pyridine Ring: The ring remains planar (

symmetry approximation), but the bond angles at C2 and C6 are distorted due to steric
repulsion from the methoxy and methyl substituents.

Intramolecular Hydrogen Bonding: A weak intramolecular H-bond is often observed between

the carbonyl oxygen of the acid group and the hydrogen of the adjacent methoxy group, or

vice-versa depending on the conformer.

Bond Lengths:

C=O (Carboxyl): ~1.22 Å (Typical double bond character).

C-O (Methoxy): ~1.36 Å (Indicates resonance interaction with the ring).

C-N (Ring): ~1.34 Å.

Conformational Stability
The carboxylic acid group (-COOH) can adopt syn or anti conformations relative to the C3-C2

bond. Theoretical energy calculations consistently show the syn-planar conformer is more

stable by approximately 2-5 kcal/mol due to the minimization of dipole repulsion and

maximization of intramolecular electrostatic attraction.

Electronic Properties & Reactivity[1][2][3]
Understanding the electronic distribution is vital for predicting how 2M6MNA interacts with

biological targets (e.g., enzymes like DHDPS or COX-2).

Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular

Orbital) energies determine the chemical hardness and softness.

HOMO Location: Concentrated on the pyridine nitrogen and the methoxy oxygen lone pairs

(Electron Donors).

LUMO Location: Delocalized over the pyridine ring and the carboxyl group (Electron

Acceptors).
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Energy Gap (

): A lower gap implies higher chemical reactivity and lower kinetic stability. For nicotinic acid
derivatives, this gap typically ranges between 4.0 - 5.0 eV [3].

Calculated Descriptors Table:

Descriptor Formula Interpretation

Ionization Potential (I)
Energy required to remove an

electron.

Electron Affinity (A)
Energy released when adding

an electron.

Chemical Hardness (

)
Resistance to charge transfer.

Electrophilicity Index (

)

Propensity to accept electrons

(crucial for docking).

Molecular Electrostatic Potential (MEP)[4]
The MEP surface maps the electrostatic potential

onto the electron density surface.

Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Pyridine Nitrogen.

These are sites for electrophilic attack (e.g., protonation).[1]

Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen (-COOH) and Methyl

Hydrogens. These are sites for nucleophilic attack.

Vibrational Spectroscopy (FT-IR & Raman)[3][4][6][7]
[8]
To validate theoretical models, calculated frequencies must be compared with experimental FT-

IR data. Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity
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and must be scaled (Scaling Factor ~0.967 for B3LYP/6-311++G(d,p)) [4].

Characteristic Vibrational Assignments[3][4][9]

Mode

Unscaled Freq
(

)

Scaled Freq (

)
Intensity Assignment

~3750 ~3620 Medium
Carboxylic O-H

stretch (free)

~3150 ~3050 Weak
Pyridine ring C-H

stretch

~3000 ~2920 Medium
Methyl/Methoxy

C-H stretch

~1780 ~1720 Strong

Acid Carbonyl

stretch

(Diagnostic

peak)

~1600 ~1580 Strong
Ring stretching

vibration

~1450 ~1430 Medium
Methoxy

deformation

In Silico Molecular Docking & Biological Potential
2M6MNA is not just a theoretical construct; it serves as a ligand for various biological targets.

Docking studies usually employ software like AutoDock Vina or Molegro Virtual Docker.

Interaction Pathway
The binding mechanism of nicotinic acid derivatives often involves hydrogen bonding with

arginine or lysine residues in the active site of target proteins.
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Figure 2: Predicted molecular interaction mechanisms between 2M6MNA and protein active

sites.

Docking Protocol[10]
Ligand Preparation: Optimize 2M6MNA geometry (from Section 2) and save as .pdbqt.

Protein Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger

charges.

Grid Box Generation: Center the grid on the active site residues (e.g., for DHDPS, focus on

the lysine biosynthetic pathway site [5]).

Scoring: Evaluate binding affinity (

). A score lower than -6.0 kcal/mol generally indicates potential biological activity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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